![molecular formula C16H17N3O B5673864 N-[2-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5673864.png)
N-[2-(1-pyrrolidinyl)phenyl]nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[2-(1-pyrrolidinyl)phenyl]nicotinamide derivatives involves several key steps, including reactions that introduce the pyrrolidinyl and phenyl groups to the nicotinamide core. One general approach for synthesizing nicotinamide derivatives, such as N-phenyl-3-pyridinecarboxamide, involves vibrational spectroscopic and quantum chemical studies to predict stable molecular structures and optimize synthesis pathways. These methods ensure the efficient production of the desired compound with high purity and yield (Premkumar et al., 2016).
Molecular Structure Analysis
The molecular structure of N-[2-(1-pyrrolidinyl)phenyl]nicotinamide and related compounds is characterized by various spectroscopic techniques, including vibrational spectroscopy and quantum chemical studies. These analyses reveal the compound's stable molecular conformation, electronic transitions, and intra-molecular stabilization interactions, which are crucial for understanding its chemical behavior and potential biological activities (Premkumar et al., 2016).
Chemical Reactions and Properties
N-[2-(1-pyrrolidinyl)phenyl]nicotinamide participates in various chemical reactions, including those that explore its potential as a ligand in coordination chemistry or its reactivity towards other chemical agents. Its chemical properties, such as reactivity, stability, and interactions with biological molecules, are influenced by its molecular structure and the presence of functional groups (Yousef et al., 2022).
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(13-6-5-9-17-12-13)18-14-7-1-2-8-15(14)19-10-3-4-11-19/h1-2,5-9,12H,3-4,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFEYASOAXCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-pyrrolidinyl)phenyl]nicotinamide |
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